2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothiazole ring, which is a common scaffold in medicinal chemistry, and a dimethoxyphenyl group, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Thiol
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group, known for its psychoactive properties.
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole: A related compound lacking the thione group, with different chemical reactivity and biological activity.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is unique due to the presence of both the benzothiazole ring and the thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
88217-74-7 |
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Molecular Formula |
C16H15NO2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-17-16(20)12-5-3-4-6-15(12)21-17/h3-9H,10H2,1-2H3 |
InChI Key |
VTKADKFAVCJAON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=S)C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
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